methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
Description
Contextualization of the Pyrazole-Ethylamine Scaffold in Contemporary Chemical and Biological Research
The pyrazole-ethylamine scaffold is a key pharmacophore found in a variety of biologically active molecules. The pyrazole (B372694) moiety itself is present in numerous approved drugs, highlighting its therapeutic relevance. nih.gov The incorporation of an ethylamine (B1201723) side chain introduces a basic nitrogen atom, which can be crucial for receptor binding and pharmacokinetic properties. This combination of a rigid, aromatic heterocycle and a flexible, basic side chain allows for diverse interactions with biological targets.
Research into pyrazole-containing compounds has revealed a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. orientjchem.orgnih.gov The specific substitution pattern on both the pyrazole ring and the ethylamine side chain plays a critical role in determining the pharmacological profile of the resulting molecule. The versatility of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of steric and electronic properties to optimize target engagement. mdpi.com
Rationale for Dedicated Academic Investigation of methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
The specific compound, this compound, presents several features that warrant a dedicated academic investigation. The N-methylation on both the pyrazole ring and the ethylamine side chain can significantly influence the compound's lipophilicity, basicity, and metabolic stability compared to its unsubstituted counterparts. The substitution at the 4-position of the pyrazole ring is also of interest, as this position is known to be susceptible to electrophilic attack and its functionalization can modulate biological activity. chemicalbook.com
A systematic study of this particular molecule can provide valuable insights into the structure-activity relationships (SAR) of pyrazole-ethylamines. By isolating and characterizing the biological effects of this specific substitution pattern, researchers can better understand the molecular determinants of target recognition and pharmacological response within this chemical class.
Below is a table summarizing the key structural features of this compound and their potential implications for its chemical and biological properties.
| Structural Feature | Potential Implications |
| 1-Methyl-1H-pyrazole core | Influences aromaticity, metabolic stability, and potential for pi-stacking interactions. |
| Ethylamine side chain at C4 | Provides a basic center for ionic interactions and hydrogen bonding; influences pharmacokinetic profile. |
| Methyl group on the ethylamine nitrogen | Increases lipophilicity and may alter receptor binding affinity and selectivity compared to a primary amine. |
| Methyl group at N1 of the pyrazole | Prevents tautomerism and provides a fixed point for substitution, potentially influencing binding orientation. |
Historical and Current Research Landscape of Related Pyrazole Derivatives
The history of pyrazole chemistry dates back to the late 19th century, and since then, a vast number of derivatives have been synthesized and evaluated for their biological activities. orientjchem.org Early research focused on the synthesis and basic chemical properties of the pyrazole ring system. globalresearchonline.net Over the decades, the discovery of the potent anti-inflammatory and analgesic properties of pyrazolone (B3327878) derivatives, such as antipyrine (B355649) and aminopyrine, spurred significant interest in the medicinal applications of this heterocyclic family. rsc.org
In recent years, the focus of pyrazole research has expanded to include a wide range of therapeutic areas. Pyrazole derivatives have been investigated as inhibitors of various enzymes, such as kinases and cyclooxygenases, and as ligands for G-protein coupled receptors. mdpi.comnih.gov The development of modern synthetic methodologies has facilitated the creation of diverse libraries of pyrazole compounds, enabling high-throughput screening and the identification of novel lead compounds for drug discovery. mdpi.com Current research continues to explore the potential of pyrazole derivatives in areas such as oncology, infectious diseases, and neurodegenerative disorders. ias.ac.inekb.eg
Scope and Objectives of Advanced Academic Research on this compound
Advanced academic research on this compound would encompass a multi-faceted approach to fully characterize its chemical and biological profile. The primary objectives of such research would be:
Chemical Synthesis and Characterization: To develop an efficient and scalable synthetic route to obtain the pure compound and to fully characterize its structure and physicochemical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.
Pharmacological Profiling: To conduct a comprehensive screening of the compound against a panel of biological targets, including enzymes and receptors, to identify its primary mechanism(s) of action.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogs of this compound to elucidate the key structural features required for biological activity.
In Vitro and In Vivo Evaluation: To assess the compound's efficacy and potency in relevant cell-based assays and animal models of disease.
The following table outlines the key research areas and the specific experimental approaches that would be employed in an advanced investigation of this compound.
| Research Area | Experimental Approaches |
| Chemical Synthesis | Multi-step organic synthesis, purification by chromatography and recrystallization. |
| Structural Elucidation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, Single Crystal X-ray Diffraction. |
| Physicochemical Properties | Determination of pKa, logP, solubility, and chemical stability. |
| Biological Screening | Radioligand binding assays, enzyme inhibition assays, functional cell-based assays. |
| Lead Optimization | Parallel synthesis of analogs with modifications to the pyrazole core and ethylamine side chain. |
| Preclinical Evaluation | Pharmacokinetic studies (ADME), and efficacy studies in disease models. |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8-2)7-4-9-10(3)5-7/h4-6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNTYSILYMRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyl 1 1 Methyl 1h Pyrazol 4 Yl Ethyl Amine
Overview of Established Synthetic Routes for Pyrazole-Containing Amines
The synthesis of pyrazole (B372694) derivatives, including those with amine functionalities, has a long history, with several well-established routes. These methods often involve the construction of the pyrazole ring as a key step, followed by the introduction or modification of the amine side chain.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, classically involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method first reported by Ludwig Knorr. beilstein-journals.org This approach and its variations remain one of the most common methods for constructing the pyrazole core. beilstein-journals.orgnih.gov
The primary route to substituted pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-difunctional compound. mdpi.comnih.gov Common starting materials include 1,3-diketones, α,β-unsaturated ketones, and acetylenic ketones. mdpi.com For instance, the reaction of a 1,3-diketone with a hydrazine hydrate (B1144303) will yield a pyrazole. researchgate.net The regioselectivity of this reaction can be an issue when using unsymmetrical dicarbonyl compounds or substituted hydrazines. nih.govmdpi.com
Another cyclocondensation strategy utilizes α,β-unsaturated carbonyl compounds. The reaction of these compounds with hydrazines often proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. mdpi.comnih.gov Microwave-assisted one-pot syntheses have been developed to streamline this process. mdpi.com Furthermore, α,β-alkynic aldehydes and ketones can react with hydrazines to form pyrazoles, sometimes in a one-pot fashion that includes subsequent functionalization. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Diketone and Hydrazine | Acidic or basic catalysis | Substituted Pyrazole | beilstein-journals.org |
| α,β-Unsaturated Ketone and Hydrazine | Formation of pyrazoline, then oxidation | Substituted Pyrazole | mdpi.comnih.gov |
| Acetylenic Ketone and Hydrazine | Can lead to regioisomeric mixtures | Substituted Pyrazole | mdpi.com |
Alkylation and Reductive Amination Strategies
Once the pyrazole ring is formed, the amine functionality can be introduced or modified through various strategies, including alkylation and reductive amination. N-alkylation of the pyrazole ring is a common method to introduce substituents on the nitrogen atoms. ktu.edu
Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds. In the context of synthesizing methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, a suitable pyrazole ketone precursor would be required. This ketone could then be reacted with methylamine (B109427) in the presence of a reducing agent to form the desired product. One-pot reductive amination procedures, starting from an aminopyrazole and an aldehyde, have been reported for the synthesis of related compounds. researchgate.net
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been applied to the C4-amination of pyrazoles, providing a route to 4-aminopyrazole derivatives. nih.gov While this method is powerful for aryl amines, copper-catalyzed C-N coupling reactions have been shown to be effective for alkylamines. nih.gov
Development and Optimization of Synthetic Pathways for this compound
To improve upon traditional synthetic methods, researchers have focused on developing more efficient, versatile, and sustainable pathways to pyrazole-containing amines. These include multi-component reactions, convergent and divergent strategies, and the application of green chemistry principles.
Multi-component Reaction (MCR) Methodologies
Multi-component reactions (MCRs) offer significant advantages over traditional multi-step syntheses by combining three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. nih.govmdpi.com
One notable example is the Ugi four-component reaction, which can be used to generate α-acylamino amides that can be subsequently cyclized to form 4-aminopyrazoles. chim.it The Passerini reaction is another isocyanide-based MCR that has found application in the synthesis of heterocyclic compounds. The modular nature of MCRs allows for the rapid generation of libraries of substituted pyrazoles for biological screening. nih.gov
Table 2: Multi-component Reactions for Pyrazole Synthesis
| MCR Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Ugi Reaction | Primary amine, carboxylic acid, carbonyl compound, isocyanide | Forms α-acylamino amides as precursors to 4-aminopyrazoles | chim.it |
| Three-component | Arylaldehydes, ethyl acrylate, N-tosylhydrazones | Transition metal-free synthesis of 1,3,5-trisubstituted pyrazoles | rsc.org |
Convergent and Divergent Synthesis Techniques
Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. This is particularly useful for generating a library of related compounds for structure-activity relationship studies. A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been reported, where simply changing the reaction temperature leads to different product outcomes from the same starting materials. nih.gov
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce the environmental impact of chemical processes. nih.govbenthamdirect.comresearchgate.net This includes the use of greener solvents, catalysts, and energy sources, as well as the development of atom-economical reactions. researchgate.netekb.eg
Microwave and ultrasonic irradiation have been employed to accelerate reactions and improve yields in pyrazole synthesis, often under solvent-free conditions. researchgate.netbenthamdirect.com The use of water as a solvent and the development of recyclable catalysts are also key areas of focus in the green synthesis of pyrazoles. nih.govacs.org For example, a green synthetic approach for pyrazole compounds has been developed using catalytic imidazole (B134444) in aqueous media. acs.org These methods aim to create more sustainable and environmentally benign routes to valuable pyrazole-containing compounds. benthamdirect.comresearchgate.net
Table 3: Green Chemistry Approaches in Pyrazole Synthesis
| Green Chemistry Principle | Application in Pyrazole Synthesis | Example | Reference |
|---|---|---|---|
| Use of Green Solvents | Water or solvent-free conditions | Synthesis of pyrazoles in aqueous media | acs.org |
| Alternative Energy Sources | Microwave or ultrasonic irradiation | Microwave-assisted one-pot synthesis of pyrazole derivatives | mdpi.comresearchgate.net |
| Use of Catalysts | Recyclable and non-toxic catalysts | Imidazole-catalyzed synthesis in water | acs.org |
Synthesis of Precursors and Key Intermediates
A plausible synthetic route to this compound involves a multi-step sequence starting with the formation of the pyrazole core, followed by functionalization and elaboration of the side chain.
A key intermediate is the ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone . The synthesis of this precursor could begin with the construction of the 1-methylpyrazole (B151067) ring, typically via the Knorr condensation of a 1,3-dicarbonyl equivalent with methylhydrazine. mdpi.comnih.gov Subsequent functionalization at the C4 position is critical. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group at the C4 position of pyrazoles, which can then be converted to the target ethylamine (B1201723) side chain. mdpi.com For instance, the Vilsmeier-Haack cyclization-formylation of hydrazones can directly yield 4-formylpyrazoles. mdpi.com
Once the 4-acetyl or 4-formyl pyrazole intermediate is obtained, the final amine can be installed via reductive amination. The reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with methylamine would form an intermediate imine, which is then reduced in situ (using reducing agents like sodium borohydride) to yield the final product, this compound.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of a specifically substituted chiral molecule like this compound requires precise control over selectivity at several stages.
Regioselectivity: The formation of the 1,4-disubstituted pyrazole ring is a significant challenge. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine can lead to a mixture of regioisomers. ingentaconnect.com Achieving high regioselectivity often requires the use of pre-functionalized synthons or directing groups. acs.org Methodologies such as 1,3-dipolar cycloadditions of in-situ generated diazo compounds or metal-mediated reactions have been developed to afford specific pyrazole isomers with high control. acs.orgthieme.deorganic-chemistry.org
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of this synthesis, a key chemoselective step is the functionalization of the 1-methylpyrazole ring. Reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation must be optimized to favor substitution at the desired C4 position over the C3 or C5 positions. The choice of reagents and reaction conditions is crucial for achieving this selectivity. acs.org
Stereoselectivity: The target molecule contains a chiral center on the ethylamine side chain, making stereoselective synthesis essential for accessing single enantiomers. nih.gov Asymmetric synthesis of the target amine can be approached in several ways:
Asymmetric Reduction: The precursor ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, can be reduced to the corresponding alcohol using a chiral reducing agent, followed by conversion to the amine with retention or inversion of configuration.
Chiral Auxiliary: A chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, can be condensed with the precursor ketone to form a chiral sulfinylimine. Stereoselective addition of a methyl group (e.g., via a Grignard reagent) followed by removal of the auxiliary would yield the chiral amine. nih.gov
Asymmetric Reductive Amination: Direct conversion of the ketone to the chiral amine can be achieved using a chiral catalyst in the reductive amination process.
The development of enantioselective methods using pyrazolone (B3327878) derivatives as powerful synthons has seen rapid growth, highlighting the importance of stereocontrol in this class of compounds. rwth-aachen.dersc.org
Structure Activity Relationship Sar Studies and Analog Design
Methodological Approaches to SAR Elucidation for Pyrazole (B372694) Derivatives
The elucidation of Structure-Activity Relationships (SAR) for pyrazole derivatives employs a combination of computational and experimental techniques. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies are utilized to correlate physicochemical properties of the molecules with their biological activities. researchgate.net These models use measurable or computable parameters to predict the activity of novel compounds. researchgate.net Molecular modeling techniques, including the analysis of molecular geometry, electronic structure, and Molecular Electrostatic Potential (MESP) surfaces, provide insights into how different substituents affect the electronic properties and potential interactions of the pyrazole derivatives with biological targets. researchgate.net
Experimental approaches involve the systematic synthesis of a series of analogs where specific parts of the lead molecule are altered. nih.gov These modifications can include changing substituents, altering stereochemistry, or replacing core structural motifs. nih.govnih.gov The synthesized compounds are then evaluated in biological assays to determine the impact of these changes on activity. mdpi.com This iterative process of design, synthesis, and testing is crucial for building a comprehensive understanding of the SAR for a given chemical series. frontiersin.org
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of pyrazole-based compounds is highly dependent on the nature and position of substituents on both the heterocyclic ring and its side chains.
The substitution pattern on the pyrazole ring is a critical determinant of biological and chemical properties. researchgate.net The most common sites for substitution are the nitrogen atom at position 1 (N1) and the carbon atoms at positions 3, 4, and 5 (C3, C4, C5). researchgate.net
C3 and C5 Positions: Substituents at these positions can significantly affect the reactivity and biological activity of the pyrazole derivative. researchgate.net For instance, in a series of 3,5-diphenylpyrazole (B73989) inhibitors, the introduction of different residues at these positions modulated inhibitory activity. While a 3,5-diphenyl substitution showed high potency, adding methyl or benzyl (B1604629) groups decreased activity, whereas a cyclopentyl moiety resulted in similar activity. nih.gov This indicates a sensitivity to the size and nature of groups at these positions.
C4 Position: The ethylamine (B1201723) side chain in methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is located at the C4 position. This position is often substituted with various groups to modulate the electronic characteristics of the pyrazole ring. researchgate.net
The following table summarizes the general effects of substitutions on the pyrazole ring system.
| Position | Type of Modification | General Effect on Biological Activity |
| N1 | Alkyl or Aryl Substitution | Often increases stability and modifies biological properties compared to N-unsubstituted analogs. researchgate.net |
| C3 | Introduction of Alkyl/Aryl Groups | Activity is sensitive to the size and nature of the substituent; can increase or decrease potency. nih.gov |
| C5 | Introduction of Alkyl/Aryl Groups | Similar to C3, modifications can fine-tune binding affinity and selectivity. nih.gov |
| C4 | Attachment of Side Chains | Serves as a key attachment point for functional groups that interact with target receptors. |
The ethylamine side chain at the C4 position is a crucial feature of the target compound. Modifications to this chain can have a profound impact on biological activity by altering factors such as basicity, lipophilicity, and the ability to form hydrogen bonds. While specific studies on the ethylamine side chain of this exact molecule are not detailed, general principles from related pyrazole derivatives suggest that altering aliphatic amide or amine pharmacophores is an important strategy for modulating antimicrobial and other biological activities. pharmatutor.org Potential modifications could include altering the length of the ethyl chain, changing the N-methyl group to other alkyl or functional groups, or introducing substituents on the ethyl backbone.
The carbon atom of the ethylamine side chain attached to the pyrazole ring is a chiral center. The stereochemistry at this center can be critical for biological activity, as enantiomers often exhibit different potencies and pharmacological profiles. The asymmetric synthesis of pyrazole derivatives is a key strategy to obtain enantiomerically pure compounds for biological evaluation. nih.govmjcce.org.mk This involves using chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereoselective addition of groups to create the desired chiral center. nih.gov The distinct biological activities of different stereoisomers underscore the importance of three-dimensional structure in molecular recognition at the target site.
Rational Design and Synthesis of Novel Analogues of this compound
The rational design of novel analogues builds upon established SAR data to create molecules with improved characteristics. frontiersin.org This involves making strategic changes to the lead structure to enhance desired properties while minimizing unwanted effects.
Isosteric and bioisosteric replacement is a widely used strategy in drug design to optimize lead compounds. scispace.comresearchgate.net This involves replacing a functional group or a whole substructure with another that has similar physical or chemical properties (isosteres) or that produces a similar biological response (bioisosteres). cambridgemedchemconsulting.com This technique can improve a molecule's metabolic stability, affinity, and selectivity. nih.gov
In the context of pyrazole derivatives, several bioisosteric replacements have been explored:
Pyrazole Ring Bioisosteres: Other five-membered heterocyclic rings, such as thiazoles, triazoles, and imidazoles, have been successfully used as bioisosteres for the pyrazole ring. nih.gov For example, in the development of cannabinoid receptor antagonists, these heterocycles were designed based on the 1,5-diarylpyrazole motif of the drug rimonabant, yielding compounds with potent activity. nih.gov
Aromatic Ring Bioisosteres: The pyrazole ring itself can serve as a bioisostere for a phenyl ring. cambridgemedchemconsulting.com This substitution can reduce lipophilicity, decrease metabolic oxidation, and in some cases, eliminate off-target activity such as hERG inhibition. cambridgemedchemconsulting.com
Functional Group Replacements: Smaller functional groups can also be replaced. For example, a trifluoromethyl oxetane (B1205548) has been evaluated as a bioisostere for a tert-butyl group, which can lead to decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com
The table below provides examples of bioisosteric replacements relevant to the design of pyrazole analogues.
| Original Group/Moiety | Bioisosteric Replacement(s) | Potential Outcome |
| Pyrazole Ring | Thiazole, Triazole, Imidazole (B134444) | Retain or modify biological activity, alter selectivity. nih.gov |
| Phenyl Ring | Pyrazole, Pyridyl, Thiophene | Reduce metabolic oxidation, decrease lipophilicity, modulate off-target effects. cambridgemedchemconsulting.com |
| tert-Butyl Group | Trifluoromethyl Oxetane | Decrease lipophilicity, improve metabolic stability. cambridgemedchemconsulting.com |
| Carboxylic Acid | Tetrazole | Improve pharmacokinetic properties while retaining key acidic interactions. nih.gov |
Scaffold Hopping Strategies
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and exploring new chemical space. For pyrazole-containing compounds, scaffold hopping often involves the bioisosteric replacement of the pyrazole ring with other five- or six-membered heterocycles. researchgate.netnih.gov
Researchers have successfully applied this strategy to the 1,5-diarylpyrazole scaffold, which is known for its activity as a CB1 receptor antagonist. nih.govacs.org In these studies, the pyrazole core was replaced with various bioisosteres such as thiazoles, triazoles, and imidazoles. nih.gov The resulting compounds were found to retain the CB1 antagonistic activity and, in many cases, exhibited high selectivity over the CB2 receptor, demonstrating that these different heterocyclic cores could effectively mimic the spatial and electronic arrangement of the original pyrazole ring. nih.govacs.org Molecular modeling studies confirmed a close three-dimensional structural overlap between the new imidazole-based analogs and the parent pyrazole compound. nih.govacs.org
Another example involves a scaffold hopping strategy that led to the identification of 3-aminopyrazole (B16455) derivatives as inhibitors of MK2, a kinase involved in inflammatory processes. mdpi.com This demonstrates the utility of the strategy in moving from one chemical series to another to identify novel inhibitors. mdpi.com These examples highlight a key principle: the substituents around the core scaffold, which are responsible for crucial interactions with the biological target, must be maintained in a similar orientation. For a compound like this compound, a scaffold hopping approach could involve replacing the 1-methyl-pyrazole ring with other heterocycles while keeping the critical 1-(methylamino)ethyl side chain.
Table 1: Examples of Scaffold Hopping from a Pyrazole Core
| Original Scaffold | Hopped Scaffold (Bioisostere) | Biological Target/Activity | Outcome of Hop | Reference |
|---|---|---|---|---|
| 1,5-Diarylpyrazole | Thiazole | CB1 Receptor Antagonist | Retained CB1 antagonistic activity and selectivity. | nih.gov |
| 1,5-Diarylpyrazole | Triazole | CB1 Receptor Antagonist | Retained CB1 antagonistic activity and selectivity. | nih.gov |
| 1,5-Diarylpyrazole | Imidazole | CB1 Receptor Antagonist | Retained potent CB1 antagonistic activity and showed close 3D structural overlap with the parent pyrazole. | nih.govacs.org |
| 1,5-Diarylpyrazole | Oxadiazole | CB1 Receptor Antagonist | Discovered a novel class of potent and selective CB1 antagonists. | rsc.org |
Pharmacophore Identification and Mapping Studies
Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. researchgate.net
For pyrazole derivatives, pharmacophore modeling has been instrumental in understanding their diverse biological activities and in guiding the design of new, more potent analogs. researchgate.netnih.gov For instance, a five-point pharmacophore model (AADHR_1) was developed for a series of pyrazole-based anti-tubercular agents. This model included two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic group (H), and one aromatic ring (R). nih.gov The model was subsequently used as a 3D query for virtual screening of compound databases to identify novel hit molecules targeting the Mycobacterium tuberculosis enzyme InhA. nih.gov
In another study on diarylpyrazole-benzenesulfonamide derivatives targeting human carbonic anhydrase II (hCA II), pharmacophore models were generated based on the features of the most active compounds. nih.gov These models helped to distill the structural features essential for potent inhibition, which were then used to screen large chemical databases for new scaffolds. nih.gov The structural features of this compound can be analyzed in a pharmacophoric context: the two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, the secondary amine in the side chain can serve as both a hydrogen bond donor and acceptor, and the methyl groups on the ring and side chain contribute hydrophobic character. These features are critical for its specific interactions with a biological target.
Table 2: Pharmacophoric Features Identified in Pyrazole Derivatives
| Pharmacophore Feature | Description | Potential Role in Binding | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., N, O) that can accept a hydrogen bond. The pyrazole ring nitrogens are common HBAs. | Forms key hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine) in the target's active site. | nih.gov |
| Hydrogen Bond Donor (HBD) | An atom (e.g., N, O) bonded to a hydrogen atom. Amine or hydroxyl substituents often serve as HBDs. | Donates a hydrogen bond to an acceptor group (e.g., carbonyl oxygen) on the target protein. | nih.gov |
| Hydrophobic Group (H) | A nonpolar group, such as an alkyl or aryl substituent. | Engages in van der Waals or hydrophobic interactions with nonpolar pockets in the active site. | nih.gov |
| Aromatic Ring (R) | A planar, cyclic, conjugated system like a phenyl or pyrazole ring. | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine). | nih.gov |
Application of Chemoinformatics and Machine Learning in SAR
Chemoinformatics and machine learning (ML) have become indispensable tools for analyzing and predicting structure-activity relationships (SAR). nih.gov These computational approaches can process vast amounts of chemical data to build predictive models, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic method used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.govej-chem.org For pyrazole derivatives, QSAR models have been developed to predict various activities, including anticancer effects. ssrn.com In one study, a QSAR model for anticancer pyrazoles was built using 35 molecules, achieving high statistical significance (r² = 0.884). ssrn.com The model identified key molecular descriptors that explain the structural correlation, allowing it to predict the efficacy of new substituted pyrazole derivatives. ssrn.com
More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding of SAR by analyzing the 3D steric and electrostatic fields around a set of aligned molecules. nih.gov A 3D-QSAR study on diarylpyrazole-benzenesulfonamide inhibitors of carbonic anhydrase II successfully generated predictive models. nih.gov The graphical contour maps produced by these models visualized regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, providing direct guidance for the design of more potent inhibitors. nih.gov Furthermore, machine learning-powered virtual screening, which involves docking large libraries of compounds into a target's active site, has been used to identify novel pyrazole-based inhibitors for targets like cyclin-dependent kinase 8 (CDK8). chemmethod.com
Table 3: Chemoinformatic and Machine Learning Applications in Pyrazole SAR
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| QSAR | Predicting anticancer activity of substituted pyrazoles. | Identified key molecular descriptors correlating structure with biological efficacy. | ssrn.com |
| 3D-QSAR (CoMFA/CoMSIA) | Analyzing inhibitors of human carbonic anhydrase II. | Generated 3D contour maps indicating favorable/unfavorable steric and electrostatic regions for inhibitor binding. | nih.gov |
| Pharmacophore-Based Virtual Screening | Identifying new anti-tubercular pyrazole derivatives. | Screened large databases to find novel compounds matching a 3D pharmacophore model of active inhibitors. | nih.gov |
| High-Throughput Virtual Screening (HTVS) | Discovering pyrazole-based CDK8 inhibitors. | Efficiently screened over 12,000 pyrazole compounds to identify potent inhibitor candidates. | chemmethod.com |
Molecular and Cellular Mechanisms of Action Non Human in Vitro/in Vivo Models
Identification of Molecular Targets and Interacting Biomacromolecules
There is currently no available research identifying the specific molecular targets or interacting biomacromolecules for methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine.
Receptor Binding and Modulation Studies
No studies detailing the binding affinity or modulatory effects of this compound on any specific receptors have been published.
Enzyme Inhibition and Activation Assays
Information regarding the inhibitory or activatory potential of this compound against any enzyme is not present in the current scientific literature.
Protein-Ligand Interaction Analysis
There are no published computational or experimental analyses, such as X-ray crystallography or molecular docking studies, that describe the interaction between this compound and any protein.
Downstream Signaling Pathway Elucidation
In the absence of identified molecular targets, the downstream signaling pathways affected by this compound remain unknown.
Intracellular Signaling Cascades Affected by the Compound
There is no data available to indicate which, if any, intracellular signaling cascades are modulated by this compound.
Gene Expression and Proteomic Profiling
No studies involving gene expression arrays, RNA sequencing, or proteomic analyses have been conducted to profile the cellular response to this compound.
The search for data on this particular chemical compound's effects on:
Cell viability and proliferation
Cellular differentiation and apoptosis
Cellular physiology and homeostasis
Biological pathways in animal models
Organ-specific molecular responses
did not yield any relevant results in the public domain of scientific research. Therefore, it is not possible to generate the detailed, source-based article as requested.
Pharmacokinetic and Biotransformation Studies Non Human and Computational
In Vitro Metabolic Stability and Metabolite Identification in Non-Human Systems
In vitro assays are fundamental for providing initial estimates of a compound's metabolic fate.
Hepatic Microsomal and Hepatocyte Stability (e.g., Rat, Mouse)
The initial assessment of metabolic stability is often performed using liver microsomes or hepatocytes from preclinical species such as rats and mice. These systems contain a rich complement of drug-metabolizing enzymes.
In a typical hepatic microsomal stability assay, the compound would be incubated with liver microsomes, and the rate of its disappearance would be monitored over time. This allows for the calculation of key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½). Similarly, studies using hepatocytes, which contain both Phase I and Phase II enzymes, provide a more complete picture of metabolic clearance.
Table 1: Representative Data Table for Hepatic Microsomal Stability
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | In Vitro Half-life (t½) (min) |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
No experimental data is available for methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine.
Identification of Major Biotransformation Pathways and Metabolites
Following the determination of metabolic stability, the next step involves identifying the metabolic pathways and the structures of the resulting metabolites. High-resolution mass spectrometry coupled with liquid chromatography is the primary analytical technique used for this purpose. Common biotransformation reactions include oxidation, hydroxylation, demethylation, and conjugation with molecules such as glucuronic acid or sulfate. For a compound with a pyrazole (B372694) ring and an ethylamine (B1201723) side chain, potential metabolic pathways could involve N-demethylation, oxidation of the pyrazole ring, or hydroxylation of the ethyl group.
Role of Cytochrome P450 Enzymes and Other Drug-Metabolizing Enzymes
To identify the specific enzymes responsible for the metabolism of a compound, reaction phenotyping studies are conducted. This often involves incubating the compound with a panel of recombinant human cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to see which ones deplete the parent compound. Chemical inhibitors of specific CYP enzymes can also be used in liver microsome incubations to pinpoint the key metabolic pathways.
In Vivo Pharmacokinetic Profiling in Animal Models (Focus on Distribution and Clearance)
In vivo studies in animal models, such as rats or mice, are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.
Absorption and Distribution Characteristics
After administration (e.g., oral or intravenous), blood samples are collected at various time points to determine the compound's concentration in plasma. This data is used to calculate parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which reflects the total drug exposure.
The volume of distribution (Vd) is a key parameter that describes the extent to which a compound distributes into tissues from the plasma. A large Vd suggests extensive tissue distribution.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for these purposes.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many pyrazole (B372694) derivatives. globalresearchonline.net Method development for methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine focuses on achieving optimal separation efficiency, resolution, and sensitivity. Given the chiral nature of the compound, enantioselective separation is a critical aspect of its analysis. mdpi.comnih.gov
Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of pyrazole derivatives. researchgate.net The development of a robust HPLC method would involve the systematic optimization of several parameters. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated superior chiral recognition capabilities for pyrazole derivatives. nih.govnih.gov The choice between normal-phase and polar organic elution modes can significantly impact resolution and analysis time, with polar organic modes often providing the benefit of shorter run times and sharper peaks. nih.govresearchgate.net
A typical method development workflow would investigate various mobile phase compositions, such as mixtures of acetonitrile (B52724) and water with additives like formic acid for reverse-phase chromatography, or hexane/ethanol for normal-phase chromatography. squ.edu.omnih.govresearchgate.net The flow rate, column temperature, and injection volume are also optimized to achieve the best peak shape and separation. squ.edu.om Detection is commonly performed using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) if the molecule possesses native fluorescence or is derivatized with a fluorophore. squ.edu.om
Table 1: Illustrative HPLC Parameters for Chiral Separation of a Pyrazole-based Amine
| Parameter | Condition | Purpose |
| Column | Lux Cellulose-2 or Lux Amylose-2 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase for enantiomer resolution. nih.gov |
| Mobile Phase | Isocratic: Acetonitrile/Water (80:20, v/v) with 0.1% Formic Acid | Provides good separation for polar compounds on a C18 column. nih.gov |
| Normal Phase: n-Hexane/Ethanol (80:20, v/v) | Used with polysaccharide CSPs for effective chiral recognition. researchgate.net | |
| Flow Rate | 0.8 - 1.0 mL/min | Optimized for best efficiency and resolution. researchgate.netnih.gov |
| Column Temp. | 25 - 40°C | Controls viscosity and improves peak shape. squ.edu.om |
| Detection | UV at 237 nm | Wavelength for detecting the pyrazole chromophore. researchgate.net |
| Injection Vol. | 1 - 10 µL | Dependent on sample concentration and method sensitivity. squ.edu.om |
Validation of the developed method is crucial and would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov Such validated methods are essential for quality control and for monitoring the compound in various experimental settings. pensoft.net
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amines like this compound, derivatization may be necessary to improve volatility and chromatographic performance. scilit.com However, direct analysis of some amines is also possible. researchgate.net GC-MS is particularly useful for identifying and quantifying impurities and for confirming the identity of the main component through its mass spectrum. academicjournals.org
In a typical GC-MS analysis, the sample is injected into a heated port to vaporize it, and the components are separated on a capillary column (e.g., a 30 m × 0.25 mm × 0.25 µm column). The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. academicjournals.org
The mass spectrometer serves as a highly specific detector. In electron ionization (EI) mode, the eluted molecules are fragmented in a reproducible manner, generating a unique mass spectrum or "fingerprint" for the compound. The fragmentation pattern of pyrazoles often involves characteristic losses, such as the expulsion of HCN or N₂ from the ring structure, which aids in structural confirmation. researchgate.net The molecular ion peak is crucial for determining the molecular weight. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the analyte. scilit.com
Table 2: Common Mass Fragments in GC-MS Analysis of Pyrazole Derivatives
| m/z Value | Proposed Fragment | Significance |
| M+ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M-H]+ | Loss of a hydrogen atom | Common fragmentation pathway. researchgate.net |
| [M-CH₃]+ | Loss of a methyl group | Fragmentation at the ethylamine (B1201723) or N-methyl pyrazole site. |
| [M-HCN]+ | Loss of hydrogen cyanide | Characteristic fragmentation of the pyrazole ring. researchgate.net |
| [M-N₂]+ | Loss of a nitrogen molecule | Involves rearrangement and cleavage of the pyrazole ring. researchgate.net |
| m/z 81 | [C₄H₅N₂]+ | A stable fragment often observed from the methyl-pyrazole ring. researchgate.net |
The application of GC-MS is critical in assessing the purity profile, detecting potential residual solvents from synthesis, and identifying structurally related impurities that may not be resolved by HPLC. researchgate.netmdpi.com
Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)
While basic spectroscopic methods confirm the presence of functional groups and the basic skeleton, advanced techniques are required to determine the precise stereochemistry, conformation, and electronic properties of this compound.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ipb.pt Beyond simple 1D ¹H and ¹³C NMR for basic structural assignment, advanced 2D NMR techniques are employed to study the conformation and intermolecular interactions of this compound.
Conformational analysis can be performed using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between protons that are in close proximity. mdpi.comnih.gov For instance, NOE correlations between the protons of the ethylamine side chain and the protons of the pyrazole ring can help define the preferred spatial arrangement of the side chain relative to the ring. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are used to establish long-range and direct C-H connectivities, respectively. ipb.ptmdpi.com These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum. For instance, HMBC can confirm the point of attachment of the ethylamine group to the C4 position of the pyrazole ring through correlations between the side-chain protons and the pyrazole ring carbons. ipb.pt The magnitude of geminal coupling constants (²J) can also provide structural information about the pyrazole ring system. researchgate.net
Table 3: Representative NMR Data for Structural Elucidation of Pyrazole Derivatives
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Key Information Provided |
| ¹H | 1D NMR | Pyrazole H-3/H-5: ~7.5-8.0; N-CH₃: ~3.8; Side-chain CH: ~3.5-4.0 | Basic proton environment and integration. ijtsrd.com |
| ¹³C | 1D NMR | Pyrazole C-3/C-5: ~130-140; Pyrazole C-4: ~110-120 | Carbon skeleton confirmation. cdnsciencepub.comresearchgate.net |
| ¹H-¹H | COSY | Correlation between CH and CH₃ of the ethyl group | Identifies coupled proton spin systems. mdpi.com |
| ¹H-¹³C | HSQC | Direct correlation of each proton to its attached carbon | Unambiguous C-H assignment. mdpi.com |
| ¹H-¹³C | HMBC | Correlation from side-chain protons to pyrazole C-4 | Confirms connectivity and substitution pattern. ipb.pt |
| ¹H-¹H | NOESY | Correlation between ethylamine protons and pyrazole protons | Provides through-space information for conformational analysis. nih.gov |
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for structural elucidation, particularly for identifying metabolites and characterizing fragmentation pathways. nih.govnih.gov
In an MS/MS experiment, the molecular ion (precursor ion) of this compound is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. nih.gov The resulting fragmentation pattern provides detailed structural information. For example, the cleavage of the C-N bond in the ethylamine side chain or fragmentation of the pyrazole ring can be observed. researchgate.net
This technique is crucial for metabolite identification in biological matrices. ijpras.com Metabolites are often formed through processes like hydroxylation, demethylation, or conjugation. An LC-MS/MS method would detect ions with specific mass shifts relative to the parent compound (e.g., +16 Da for hydroxylation). researchgate.net Subsequent MS/MS analysis of these new ions and comparison of their fragmentation patterns to that of the parent compound can help pinpoint the site of metabolic modification. nih.govresearchgate.net
Table 4: Plausible MS/MS Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Event |
| 154.14 ([M+H]⁺) | 138.11 | 16.03 (NH₂) | Initial loss of the amine group (as ammonia (B1221849) after rearrangement). |
| 154.14 ([M+H]⁺) | 111.08 | 43.06 (C₂H₅N) | Cleavage of the bond between the pyrazole ring and the ethylamine side chain. |
| 154.14 ([M+H]⁺) | 96.08 | 58.06 (C₃H₈N) | Fragmentation involving the entire ethylamine side chain. |
| 111.08 | 83.07 | 28.01 (CO/N₂) | Further fragmentation of the pyrazole-containing ion. |
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jocpr.com For this compound, the IR spectrum would show characteristic absorption bands for N-H stretching (if a primary or secondary amine is present as an impurity, or for the protonated form), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyrazole ring, and C-N stretching vibrations. nih.govderpharmachemica.com Shifts in these vibrational frequencies can indicate intermolecular interactions, such as hydrogen bonding. mdpi.com
Table 5: Characteristic IR and UV-Vis Absorption Data for Pyrazole Derivatives
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (λₘₐₓ, nm) | Assignment |
| IR | 3130 - 3040 | Aromatic C-H stretching (pyrazole ring). nih.gov |
| IR | 2970 - 2920 | Aliphatic C-H stretching (-CH₃, -CH₂). nih.gov |
| IR | 1600 - 1500 | C=C and C=N stretching of the pyrazole ring. nih.govresearchgate.net |
| IR | ~1370 | C-N stretching. nih.gov |
| IR | 1190 - 1070 | Pyrazole ring vibrations. nih.gov |
| UV-Vis | ~220 - 280 nm | π → π* transitions of the pyrazole aromatic system. derpharmachemica.com |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. derpharmachemica.com The pyrazole ring is an aromatic system and will exhibit characteristic π → π* transitions. The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) can be influenced by the substituents on the ring and the solvent used, offering insights into the electronic structure of the molecule. jocpr.comrsc.org
X-ray Crystallography for Ligand-Target Complex Analysis
X-ray crystallography is a pivotal technique in structural biology for elucidating the three-dimensional arrangement of atoms within a crystalline structure. In the context of drug discovery and development, it provides unparalleled insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. This detailed structural information is crucial for understanding the principles of molecular recognition, guiding lead optimization, and designing new molecules with improved affinity and selectivity.
The pyrazole moiety, a core component of the compound in focus, is a versatile scaffold in medicinal chemistry. nih.gov It can act as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility while maintaining or improving biological activity. nih.gov Furthermore, the nitrogen atoms of the pyrazole ring can participate in crucial hydrogen bonding interactions with protein residues, serving as both hydrogen bond donors and acceptors, which often anchor the ligand in the binding site. nih.gov
Co-crystallization and Soaking Techniques
To obtain a crystal structure of a protein-ligand complex, two primary methods are employed: co-crystallization and soaking.
Co-crystallization involves purifying the target protein and then incubating it with a molar excess of the ligand before setting up crystallization trials. This approach is often successful when the ligand induces a conformational change in the protein upon binding or when the ligand is required for stable complex formation. The resulting crystals grow with the ligand already incorporated into the binding site.
Soaking is an alternative technique where pre-existing crystals of the apo-protein (protein without the ligand) are transferred into a solution containing a high concentration of the ligand. researchgate.net The ligand then diffuses through the solvent channels of the crystal and into the active site of the protein molecules within the crystal lattice. Soaking is generally a faster method and is advantageous when obtaining crystals of the apo-protein is more straightforward. However, it is only feasible if the binding site is accessible within the crystal packing and if the soaking process does not damage the crystal.
The choice between co-crystallization and soaking depends on several factors, including the binding affinity of the ligand, its solubility, and the specific properties of the target protein and its crystal form.
Structural Resolution and Ligand Binding Mode Determination
Once suitable crystals of the protein-ligand complex are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and processed to generate an electron density map, into which the atomic model of the protein and the bound ligand is built and refined. The quality of the final structure is often described by its resolution, measured in angstroms (Å), with lower numbers indicating a more detailed and accurate structure.
The analysis of the refined crystal structure reveals the precise binding mode of the ligand. This includes:
Key intermolecular interactions: Identification of specific hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces between the ligand and the protein. For a compound like this compound, the pyrazole nitrogen atoms are expected to be key interaction points. For instance, in studies with other pyrazole-containing inhibitors, one nitrogen of the pyrazole ring has been observed to bind directly to a metal cofactor (e.g., zinc) in the active site, while the other nitrogen can form hydrogen bonds with backbone or side-chain atoms of the protein. nih.gov
Conformation of the bound ligand: Determining the three-dimensional shape of the ligand when it is bound to the target.
Conformational changes in the protein: Observing any changes in the protein's structure that are induced by ligand binding.
Role of solvent molecules: Identifying water molecules that may mediate interactions between the ligand and the protein.
The table below presents representative crystallographic data for other pyrazole derivatives found in the Protein Data Bank (PDB), illustrating the type of information obtained from such studies.
| PDB ID | Target Protein | Pyrazole-Containing Ligand | Resolution (Å) | Key Interactions of Pyrazole Moiety |
|---|---|---|---|---|
| 7JRA | Tumor necrosis factor-alpha (TNF-α) | Pyrazole-Pyridine Derivative | 2.10 | Hydrogen bonds with backbone residues. researchgate.net |
| 6RLQ | Protein arginine methyltransferase 5 (PRMT5) | JNJ-64619178 | 2.25 | Hydrogen bonds with hinge region residues. acs.org |
| Not specified | Bruton's tyrosine kinase (BTK) | Zanubrutinib | Not specified | Three hydrogen bonds with hinge residues Glu475 and Met477. nih.gov |
| Not specified | Liver alcohol dehydrogenase | 4-Iodopyrazole | 2.90 | Direct binding of one pyrazole nitrogen to the active-site zinc atom. nih.gov |
Bioanalytical Methodologies for In Vitro and In Vivo Sample Analysis
Bioanalytical methods are essential for the quantitative determination of a drug candidate and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The development and validation of robust bioanalytical methods are critical for supporting preclinical and clinical studies, providing data for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
For a compound like this compound, a common approach for quantification in biological samples would be liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it the gold standard for bioanalysis of small molecules.
The development of an LC-MS/MS method would involve:
Sample Preparation: This step is crucial to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and potential metabolites.
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The analyte is typically ionized using electrospray ionization (ESI) in the positive ion mode. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity.
In Vitro Analysis: In vitro studies are conducted early in the drug discovery process to assess the metabolic stability of a compound. For this compound, this would typically involve incubating the compound with liver microsomes or hepatocytes. mdpi.com These preparations contain the major drug-metabolizing enzymes, including cytochrome P450s (CYPs). mdpi.com The rate of disappearance of the parent compound over time is monitored by LC-MS/MS to determine its in vitro half-life and intrinsic clearance. Given the presence of N-methyl groups, metabolic pathways could involve N-demethylation, as well as oxidation on the pyrazole ring or the ethyl side chain. nih.gov
In Vivo Analysis: Following administration of the compound to an animal model, bioanalytical methods are used to measure the concentration of the drug and its major metabolites in biological fluids (e.g., plasma, urine) over time. This data is used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.
The table below summarizes common bioanalytical techniques and their potential application for the analysis of this compound.
| Analytical Technique | Sample Type | Purpose | Key Parameters Measured |
|---|---|---|---|
| LC-MS/MS | Plasma, Urine, Tissue Homogenates | Pharmacokinetic studies | Concentration-time profiles, Cmax, Tmax, AUC |
| In Vitro Metabolic Stability Assay (with Liver Microsomes or Hepatocytes) | Incubation mixture | Assessment of metabolic stability | In vitro half-life (t1/2), intrinsic clearance (CLint) |
| Metabolite Identification (using high-resolution MS) | In vitro incubation samples, in vivo biological fluids | Characterization of metabolic pathways | Structure of major metabolites |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, reactivity, and various spectroscopic properties. Techniques such as Density Functional Theory (DFT) are often employed to calculate molecular orbitals, electrostatic potential surfaces, and reactivity indices. mdpi.com
For a molecule like methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, these calculations could provide valuable information. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of electron density, visualized through electrostatic potential maps, can identify nucleophilic and electrophilic sites, which is crucial for understanding potential intermolecular interactions.
While specific DFT calculations for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline have been performed to confirm spectroscopic data and analyze molecular energetics, similar studies on this compound would be necessary to delineate its specific electronic characteristics. mdpi.com
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13N3 | PubChem uni.lu |
| Monoisotopic Mass | 139.11095 Da | PubChem uni.lu |
| XlogP (predicted) | 0.0 | PubChem uni.lu |
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. This information is critical for understanding the mechanism of action and for structure-based drug design.
In the context of pyrazole (B372694) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions. For example, various pyrazole-containing compounds have been docked against protein targets such as cyclin-dependent kinase 2 (CDK2) and carbonic anhydrase. nih.govnih.gov These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov
For this compound, molecular docking could be employed to screen a panel of potential biological targets. Based on the structural features of the pyrazole ring and the amine side chain, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in neurotransmitter metabolism. The results of such docking studies, typically presented as binding energy scores and visualizations of the binding pose, would provide hypotheses about its biological activity that could be tested experimentally. For instance, studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives used docking to explore their binding model within the active site of CDK2. nih.gov Similarly, pyrazole-carboxamides bearing a sulfonamide moiety have been evaluated as carbonic anhydrase inhibitors through molecular docking. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. researchgate.net This allows for the assessment of the stability of the ligand-protein complex and the characterization of conformational changes that may occur upon binding. nih.gov
For a complex of this compound with a proposed biological target, an MD simulation could provide insights into the stability of the predicted binding pose from docking. Parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time to assess stability. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. Studies on other pyrazole derivatives have utilized MD simulations to confirm the stability of the ligand within the active site of its target protein. researchgate.net For example, MD simulations were used to explore the binding mode of novel pyrazole-containing imide derivatives with Hsp90α. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com A QSAR model is a regression or classification model that relates a set of predictor variables (molecular descriptors) to the response variable (biological activity). researchgate.net
To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with their experimentally determined biological activities would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build the QSAR model.
A validated QSAR model can be used to predict the biological activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net For instance, an empirical QSAR equation was developed to assist in the discovery of high-affinity phosphodiesterase 4D inhibitors, demonstrating the utility of this approach. nih.gov
Pharmacophore Modeling and Virtual Screening for Analog Discovery
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling can be ligand-based, where a model is derived from a set of active molecules, or structure-based, where it is derived from the ligand-receptor complex.
A pharmacophore model for this compound and its analogs could be developed based on a set of known active compounds. This model would highlight the key chemical features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.gov This approach can lead to the discovery of new chemical scaffolds with the desired biological activity.
De Novo Design and Optimization of Novel Chemical Entities
De novo design is a computational approach that aims to design novel molecules with desired properties from scratch. This can be done by either assembling small molecular fragments or by growing a molecule within the active site of a target protein. These methods often employ algorithms that optimize the designed molecules for properties such as binding affinity, synthetic accessibility, and drug-likeness.
Starting from the scaffold of this compound, de novo design algorithms could be used to suggest modifications to the structure that would enhance its binding affinity to a specific target. For example, the software might suggest adding or modifying functional groups to form additional favorable interactions with the protein's active site. This approach can accelerate the lead optimization process by exploring a vast chemical space and identifying novel, potent, and selective compounds. The design of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of the PD-1/PD-L1 interaction serves as an example of rational drug design based on a core scaffold. nih.gov
Pre Clinical Biological Activity and Efficacy Studies in Disease Models Non Human, Mechanistic Focus
Efficacy in Relevant In Vitro Disease Models
No studies detailing the use of methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine in specific cell lines representing any disease condition were found. Therefore, data on its mechanistic effects at a cellular level are not available.
Efficacy in In Vivo Animal Models of Disease
There is no published research on the use of this compound in any in vivo animal models. This includes a lack of information on:
Exploration of Novel Biological Avenues and Pathways
There is no available research exploring novel biological targets or signaling pathways that may be modulated by this compound.
Future Research Directions and Translational Potential Excluding Human Clinical Applications
Emerging Methodologies for Comprehensive Investigation of the Compound
A thorough investigation of methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine necessitates the application of modern, high-throughput, and high-content technologies. These methodologies can elucidate its physicochemical properties, potential biological targets, and mechanisms of action without focusing on human therapeutic use.
Advanced analytical techniques are fundamental to characterizing the compound. High-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy can confirm its structure and purity. Furthermore, computational tools can predict key properties. For instance, predicted Collision Cross Section (CCS) values can aid in its identification in complex biological matrices. uni.lu
To probe its biological potential, a suite of in vitro assays can be employed. High-throughput screening (HTS) against large libraries of biological targets (e.g., kinases, G-protein coupled receptors) could rapidly identify potential protein binding partners. Fragment-based screening, where the pyrazole (B372694) core is used as a starting point, could also reveal valuable interactions. Additionally, cell-based phenotypic screening using high-content imaging can uncover effects on cellular morphology, proliferation, or specific signaling pathways, providing clues to its biological role. mdpi.com
Table 1: Potential Methodologies for Non-Clinical Investigation
| Methodology | Application for the Compound | Potential Information Gained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation and metabolite identification. | Exact mass, elemental composition, and metabolic stability profile. |
| Multi-dimensional NMR | Detailed structural elucidation and conformational analysis. | 3D structure, purity, and interaction with binding partners. |
| Computational Modeling (e.g., DFT) | Prediction of physicochemical properties and reactivity. | Molecular orbitals, electrostatic potential, and reaction mechanisms. nih.gov |
| High-Throughput Screening (HTS) | Screening against libraries of enzymes, receptors, or ion channels. | Identification of potential biological targets. |
| Phenotypic Screening | Assessing effects on cell behavior in various models. | Unbiased discovery of biological activity and potential toxicity. |
| X-ray Crystallography | Determining the 3D structure of the compound bound to a target protein. | Precise binding mode, guiding structure-activity relationship (SAR) studies. |
Potential for Scaffold Diversification and Library Synthesis for Further Research
The pyrazole core is a versatile scaffold amenable to chemical modification, allowing for the creation of a library of related compounds for further research. mdpi.comglobalresearchonline.net The structure of this compound offers several points for diversification to explore structure-activity relationships (SAR).
Key modification sites include:
The Pyrazole Ring: The C3 and C5 positions of the pyrazole ring are common sites for substitution, which can significantly alter the electronic properties and steric profile of the molecule. mdpi.com
The N1-Methyl Group: Substitution at this position is a well-established strategy in pyrazole chemistry to modulate properties like solubility and metabolic stability. mdpi.com
The Ethylamine (B1201723) Side Chain: The length and branching of the alkyl chain, as well as the nature of the amine (primary, secondary, or tertiary), can be altered. The chiral center at the alpha-carbon presents an opportunity for asymmetric synthesis to explore stereospecific interactions. nih.govrsc.org
Modern synthetic methodologies, such as microwave-assisted synthesis and multicomponent reactions, can accelerate the generation of a diverse chemical library based on this scaffold. researchgate.netmdpi.com Solid-phase synthesis could also be employed to create a combinatorial library for high-throughput screening. mdpi.com
Table 2: Potential Sites for Scaffold Diversification
| Modification Site | Potential Substituents | Anticipated Impact on Properties |
|---|---|---|
| Pyrazole Ring (C3, C5) | Halogens, alkyl groups, aryl groups, cyano groups | Modulation of electronics, steric hindrance, and binding interactions. |
| N1-Position | Larger alkyl groups, aryl groups, cyclic systems | Alteration of solubility, metabolic stability, and target selectivity. mdpi.com |
| Ethylamine Side Chain | Varying chain length, introducing cyclopropyl (B3062369) or other strained rings | Changes in conformation and spatial orientation. |
| Terminal Amine | Acylation, sulfonylation, conversion to amides or ureas | Modification of hydrogen bonding capacity and polarity. |
| Chiral Center | Enantioselective synthesis of (R) and (S) isomers | Investigation of stereospecific biological interactions. nih.gov |
Identification of Gaps in Current Academic Understanding of the Compound's Biological Role
The most significant gap in the current understanding of this compound is the near-complete absence of published data on its biological activity. While the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological properties—including antimicrobial, anti-inflammatory, and anticancer effects—the specific biological role of this compound remains unexplored. mdpi.comresearchgate.netnih.gov
Future research should aim to address fundamental questions:
Target Identification: What are the primary molecular targets of this compound in biological systems? Does it act on enzymes, receptors, ion channels, or other protein classes?
Mechanism of Action: If a target is identified, what is the molecular mechanism of interaction? Is it an inhibitor, activator, or modulator?
Cellular Effects: What are the downstream consequences of this interaction at a cellular level? Does it affect specific signaling pathways, gene expression, or metabolic processes?
Given that many aminopyrazole derivatives are known to be kinase inhibitors, a primary avenue of investigation could be screening the compound against a panel of protein kinases. mdpi.comresearchgate.net Its structural similarity to compounds with neurological activity also suggests that its effects on central nervous system targets could be a fruitful area of research. nih.govnih.gov
Theoretical Implications for Chemical Biology and Early-Stage Drug Discovery (Non-clinical Perspective)
From a non-clinical, theoretical perspective, this compound serves as an excellent model for exploring the chemical space of N-alkylated aminopyrazoles. The pyrazole ring is metabolically stable and can act as a bioisostere for other functional groups, making it a valuable component in the design of chemical probes and tool compounds. mdpi.comnih.gov
The compound's structure, featuring both hydrogen bond donors (the amine) and acceptors (the pyrazole nitrogens), allows for diverse, non-covalent interactions with biological macromolecules. mdpi.com This makes it a promising scaffold for developing high-affinity ligands. Understanding how modifications to this simple structure affect binding affinity and selectivity for a given target can provide fundamental insights into molecular recognition principles.
In the context of early-stage drug discovery, this compound and its derivatives could be used to validate new biological targets. If a derivative shows potent and selective activity against a novel protein, it can be used as a chemical probe to study the protein's function in a cellular or organismal context, long before any consideration of therapeutic application. chemscene.com
Opportunities for Interdisciplinary Research Collaborations within Chemical and Biological Sciences
The comprehensive investigation of this compound is an ideal subject for interdisciplinary collaboration. Advancing the understanding of this compound and its derivatives would benefit from a synergistic approach:
Synthetic and Medicinal Chemists: To design and execute efficient synthetic routes for creating a diverse library of analogues for SAR studies. rsc.org
Computational Chemists: To perform in silico screening, predict ADME (absorption, distribution, metabolism, and excretion) properties, and model ligand-target interactions to guide the synthetic effort.
Biochemists and Molecular Biologists: To develop and perform biochemical and cell-based assays to screen the compound library and determine mechanisms of action.
Structural Biologists: To solve the crystal structures of promising compounds bound to their biological targets, providing a detailed roadmap for further optimization.
Such collaborations, bridging the gap between academic chemistry and biology, are crucial for accelerating the discovery of novel chemical tools and advancing our fundamental understanding of how small molecules interact with complex biological systems. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, and how are reaction conditions optimized?
- Answer: The compound is typically synthesized via alkylation of 1-methyl-1H-pyrazole derivatives with ethylamine or related alkylating agents. A standard method involves reacting 1-methyl-1H-pyrazol-4-ethanol with methylamine in the presence of a base (e.g., sodium hydride or potassium carbonate) in aprotic solvents like DMF or THF. Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometry are critical for yield optimization. For example, excess alkylating agent and inert atmospheres minimize side reactions .
Q. What characterization techniques are essential to confirm the structure and purity of this compound?
- Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and hydrogen environments (e.g., methyl and ethyl groups on the pyrazole ring) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups like N-H stretches in amines (3200–3400 cm⁻¹) .
- Column Chromatography: Ensures purity by removing unreacted starting materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
- Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or structural analogs. To address this:
- Standardize Assays: Use validated protocols (e.g., MTT for cytotoxicity) and include positive controls .
- Comparative SAR Studies: Systematically modify substituents (e.g., replacing methyl with ethyl groups) to isolate activity drivers .
- Computational Modeling: Molecular docking predicts binding affinities to targets like kinases or GPCRs, helping rationalize experimental data .
Q. What strategies enhance the yield of this compound in multi-step syntheses?
- Answer:
- Optimized Reaction Conditions: Use catalytic bases (e.g., K2CO3) and polar aprotic solvents (DMF) to improve nucleophilicity .
- Intermittent Purification: Isolate intermediates via flash chromatography to reduce side products .
- Flow Chemistry: Lab-scale continuous flow reactors improve mixing and heat transfer, enhancing reproducibility .
Q. How do researchers design experiments to study the interaction of this compound with biological macromolecules?
- Answer:
- Biophysical Assays: Surface Plasmon Resonance (SPR) quantifies binding kinetics to proteins .
- NMR Titrations: Track chemical shift changes in target proteins (e.g., enzymes) upon ligand binding .
- X-ray Crystallography: Resolve 3D structures of ligand-protein complexes to identify key interactions (e.g., hydrogen bonds with active sites) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the antimicrobial activity of this compound analogs?
- Answer:
- Replicate Studies: Ensure identical microbial strains and growth conditions (e.g., pH, temperature) .
- Purity Verification: Use HPLC to confirm compound integrity, as impurities may skew results .
- Mechanistic Studies: Combine MIC assays with transcriptomics to identify off-target effects .
Methodological Tables
Table 1: Key Synthetic Routes and Conditions
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | 1-methyl-1H-pyrazol-4-ethanol, methylamine, NaH, DMF, 70°C | 60–75% | |
| Reductive Amination | Pyrazole aldehyde, methylamine, NaBH4, MeOH | 50–65% |
Table 2: Biological Activity Profiling Recommendations
| Assay Type | Key Parameters | Reference |
|---|---|---|
| Cytotoxicity | MTT, 48–72 hr incubation, IC50 calculation | |
| Antimicrobial | Broth microdilution, standardized inoculum size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
